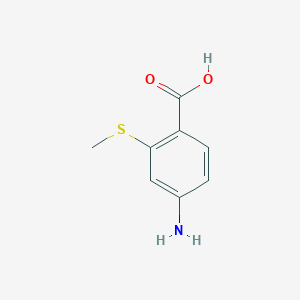
(5-Chlorothiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Spectroscopic Properties and Theoretical Studies
The research by Al-Ansari (2016) delves into the spectroscopic properties of compounds structurally similar to (5-Chlorothiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone, focusing on 3-amino-substituted derivatives. The study emphasizes understanding the effects of structure and environment on electronic absorption, excitation, and fluorescence properties through experimental and theoretical approaches, including DFT and TD-DFT calculations. Such studies are crucial for developing functional materials with specific optical properties, potentially applicable in sensors, organic electronics, and fluorescence-based applications (Al-Ansari, 2016).
Synthesis and Chemical Transformations
Ghelfi et al. (2003) explore the synthesis of pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones, a method that could be relevant for creating derivatives of the compound for various purposes, including agrochemicals and medicinal research. The findings present a novel approach to synthesizing functionalized heterocycles, which are of significant interest in the development of new chemical entities with potential applications in drug discovery and material science (Ghelfi et al., 2003).
Molecular Structure and Crystal Analysis
The study by Lakshminarayana et al. (2009) focuses on the molecular and crystal structure analysis of a compound closely related to the one , providing insights into its crystalline arrangement and intermolecular interactions. This type of research is fundamental for understanding the physical and chemical properties of new compounds, which is essential for their application in materials science and pharmaceuticals (Lakshminarayana et al., 2009).
Antimicrobial Activity and Potential Applications
Desai, Patel, and Dave (2016) report on the synthesis and antimicrobial activity of novel quinoline derivatives, showcasing the potential of structurally related compounds in addressing bacterial and fungal infections. This research highlights the importance of such compounds in developing new antimicrobial agents, which could be crucial for tackling drug-resistant pathogens and for applications in disinfectants and preservatives (Desai, Patel, & Dave, 2016).
Conformational Analysis and Chemical Synthesis
Karkhut et al. (2014) provide a comprehensive study on the synthesis and conformational analysis of a complex containing a core structure similar to this compound. This research is pivotal for understanding the dynamic behavior of such compounds in various environments, which is beneficial for their application in designing molecular devices and understanding biological interactions (Karkhut et al., 2014).
Eigenschaften
IUPAC Name |
(5-chlorothiophen-2-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c19-16-7-6-15(24-16)18(22)21-10-9-13(11-21)23-17-8-5-12-3-1-2-4-14(12)20-17/h1-8,13H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGVXZMTGZNRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide](/img/structure/B2724873.png)

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2724877.png)
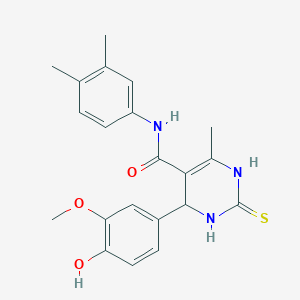
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2724882.png)
![(E)-2-cyano-N-cyclopentyl-3-(2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide](/img/structure/B2724885.png)
![5-methoxy-4-oxo-1-[2-(1H-1,2,3-triazol-1-yl)ethyl]-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B2724886.png)
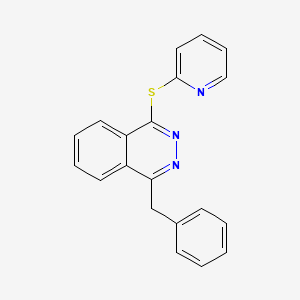
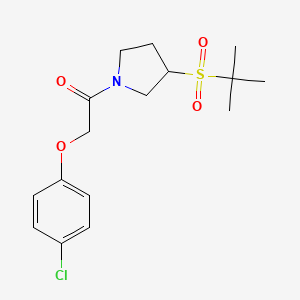
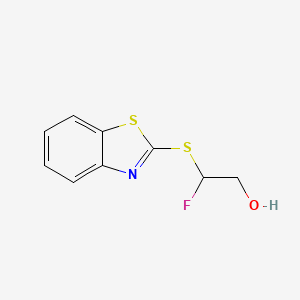
![N-benzo[g][1,3]benzothiazol-2-yl-3-nitrobenzamide](/img/structure/B2724890.png)
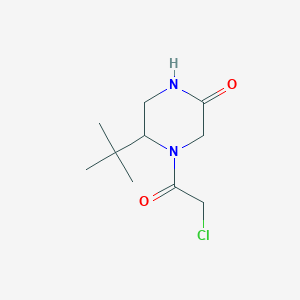
![2-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-4-methylpyrimidine](/img/structure/B2724893.png)
